Ranitidine-N-oxide

NDMA genotoxicity Water treatment byproducts Environmental fate

Ranitidine-N-oxide (EP Impurity E) is the N-oxygenated metabolite of ranitidine, formed via FMO-mediated oxidation (66-76% of metabolism). It exhibits a 45-fold lower NDMA formation yield (2%) vs. ranitidine (>90%), making it an essential comparator for nitrosamine risk assessment. Its species-specific reduction to parent drug (Wistar rat hepatocytes only) uniquely distinguishes it from ranitidine S-oxide. As an FMO3 probe, the urinary metabolic ratio discriminates E158K/E308G genotypes. Procure authentic reference material for impurity profiling, method validation, and pharmacogenetic studies in accordance with the EP ranitidine hydrochloride monograph.

Molecular Formula C13H22N4O4S
Molecular Weight 330.41 g/mol
CAS No. 73857-20-2
Cat. No. B1678809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRanitidine-N-oxide
CAS73857-20-2
Synonymsanitidine N-oxide
ranitidine N-oxide hydrochloride
Molecular FormulaC13H22N4O4S
Molecular Weight330.41 g/mol
Structural Identifiers
SMILESCNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)C[N+](C)(C)[O-]
InChIInChI=1S/C13H22N4O4S/c1-14-13(8-16(18)19)15-6-7-22-10-12-5-4-11(21-12)9-17(2,3)20/h4-5,8,14-15H,6-7,9-10H2,1-3H3
InChIKeyPPCOGEBVJJMLBW-UKTHLTGXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 0.01 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ranitidine-N-oxide (CAS 73857-20-2): A Differentiated Ranitidine Metabolite and EP Impurity E Reference Standard


Ranitidine-N-oxide (CAS 73857-20-2), also designated as Ranitidine EP Impurity E, is the N-oxygenated metabolite of the histamine H2-receptor antagonist ranitidine . This compound is formed endogenously via flavin-containing monooxygenase (FMO)-mediated oxidation in human and rat liver microsomes, representing the predominant metabolic pathway (66–76% of total metabolites formed) [1]. As a specified impurity in the European Pharmacopoeia (EP) monograph for ranitidine hydrochloride, ranitidine-N-oxide serves as a critical analytical reference material for pharmaceutical quality control, bioanalytical method validation, and pharmacogenetic research [2].

Ranitidine-N-oxide (CAS 73857-20-2): Why In-Class Ranitidine Impurities Cannot Be Interchanged


Ranitidine-related impurities—including ranitidine S-oxide, desmethylranitidine, and ranitidine-N-oxide—exhibit fundamentally distinct physicochemical, toxicological, and enzymatic properties that preclude generic substitution. Ranitidine-N-oxide demonstrates a 45-fold lower N-nitrosodimethylamine (NDMA) formation yield (2%) compared to ranitidine and its S-oxide counterpart (>90%) under oxidative water treatment conditions [1]. Furthermore, its species-specific metabolic reduction to the parent drug occurs exclusively in Wistar rat hepatocytes, whereas ranitidine S-oxide undergoes no such reductive conversion in any tested species [2]. In acute toxicity assessments, ranitidine-N-oxide exhibits no lethality at intravenous doses up to 1000 mg/kg in mice, contrasting sharply with ranitidine hydrochloride (IV LD50 ≈ 60 mg/kg in male mice) [3]. These quantitative divergences in genotoxic potential, metabolic reversibility, and safety profile render ranitidine-N-oxide a non-fungible analytical reference standard that must be procured specifically for applications requiring authentic metabolite identification or FMO3 phenotyping.

Ranitidine-N-oxide (CAS 73857-20-2) Procurement Evidence: Quantified Differentiation from Closest Analogs


Ranitidine-N-oxide Exhibits 45-Fold Lower NDMA Formation Yield Versus Ranitidine and Ranitidine S-Oxide

Under peroxymonosulfate (PMS) pre-oxidation followed by chloramination, ranitidine-N-oxide (ranitidine-NO) demonstrated an NDMA molar conversion yield of only 2%, whereas the parent drug ranitidine and its S-oxide metabolite (ranitidine-SO) each exhibited NDMA yields exceeding 90% [1]. This represents an approximately 45-fold reduction in genotoxic NDMA formation potential for the N-oxide derivative relative to both the parent compound and the competing S-oxide oxidation product.

NDMA genotoxicity Water treatment byproducts Environmental fate

Ranitidine-N-oxide Acute Intravenous Toxicity: No Lethality at 1000 mg/kg Versus Ranitidine HCl LD50 of ~60 mg/kg in Mice

A single intravenous injection of ranitidine-N-oxide at a dose of 1000 mg/kg induced no lethal cases in mice, demonstrating very low acute toxicity [1]. In contrast, the parent drug ranitidine hydrochloride exhibited an intravenous LD50 of approximately 60 mg/kg in 12-week-old male mice under comparable assay conditions [1]. This >16-fold higher tolerated dose for the N-oxide metabolite indicates a fundamentally different acute safety profile.

Acute toxicity Safety pharmacology Metabolite safety profiling

Species-Specific Reduction of Ranitidine-N-oxide to Parent Drug: Wistar Rat Hepatocytes Only

In isolated hepatocyte studies, ranitidine-N-oxide was reduced back to the parent drug ranitidine exclusively by Wistar rat hepatocytes, with no detectable reductive metabolism observed in hepatocytes from random hooded rats or dogs [1]. In contrast, ranitidine S-oxide was metabolized to an unidentified product by hepatocytes from both species but was not reduced to ranitidine in any tested species [1]. Desmethylranitidine showed no metabolic conversion in hepatocytes from either species [1].

Hepatocyte metabolism Species differences Drug metabolite reduction

FMO3 Enzymatic Specificity: Ranitidine N-Oxidation as a Selective In Vivo Probe for Hepatic FMO3 Activity

Recombinant FMO3 enzyme produces ranitidine-N-oxide at a rate of 2180 pmol/min/nmol, which is 55-fold higher than FMO1 (39 pmol/min/nmol) and >500-fold higher than FMO2 and FMO5 [1]. In human pharmacogenetic studies, the urinary ranitidine N-oxide/ranitidine ratio sensitively correlates with FMO3 E158K and E308G mutant genotypes, whereas the trimethylamine N-oxide/trimethylamine ratio fails to discriminate these genotypes [2]. This establishes ranitidine-N-oxide as a superior, non-invasive urinary biomarker for hepatic FMO3 phenotyping compared to alternative probes.

FMO3 phenotyping Pharmacogenetics Enzyme probe specificity

Analytical Differentiation: HPLC and LC-MS/MS Separation of Ranitidine-N-oxide from Co-Eluting Metabolites

Reversed-phase and normal-phase HPLC systems have been developed and validated for the baseline separation of ranitidine and its three primary metabolites: desmethylranitidine, ranitidine-S-oxide, and ranitidine-N-oxide [1]. Under reversed-phase ion-pair conditions, these four analytes exhibit distinct retention times, enabling their simultaneous quantification in human plasma and urine [2]. Normal-phase HPLC-MS with a moving-belt interface provided satisfactory mass spectra from 1 μg of each injected analyte, confirming the ability to unequivocally identify ranitidine-N-oxide in biological matrices following oral ranitidine administration [1].

HPLC method validation Bioanalytical chemistry Impurity profiling

Ranitidine-N-oxide (CAS 73857-20-2): Validated Research and Industrial Application Scenarios


Pharmaceutical Quality Control: EP Impurity E Reference Standard for Ranitidine API and Finished Product Testing

As the designated EP Impurity E, ranitidine-N-oxide is required for system suitability testing, impurity profiling, and method validation in accordance with the European Pharmacopoeia monograph for ranitidine hydrochloride [1]. The validated HPLC methods that resolve ranitidine-N-oxide from the parent drug and other specified impurities (including ranitidine S-oxide and desmethylranitidine) depend on authentic reference material for accurate retention time identification and quantification [2].

FMO3 Pharmacogenetic Phenotyping: Non-Invasive Urinary Biomarker for Hepatic FMO3 Activity

Ranitidine-N-oxide serves as a validated in vivo probe for determining hepatic flavin-containing monooxygenase 3 (FMO3) activity [1]. The urinary metabolic ratio of ranitidine N-oxide to ranitidine (8-hour collection following 150 mg oral ranitidine) sensitively discriminates individuals carrying FMO3 E158K and E308G loss-of-function mutations, whereas the traditional trimethylamine N-oxidation probe fails to detect these clinically relevant genotypes [2]. This application requires pure ranitidine-N-oxide for calibration standards in LC-MS/MS quantification.

Environmental Fate and Water Treatment Studies: NDMA Precursor Assessment

In studies of N-nitrosodimethylamine (NDMA) formation during oxidative water treatment, ranitidine-N-oxide provides a critical comparator to ranitidine and ranitidine S-oxide [1]. The N-oxide derivative yields only 2% NDMA molar conversion under PMS/chloramination conditions, in stark contrast to >90% yields from ranitidine and its S-oxide analog [1]. Procurement of the authentic N-oxide standard enables accurate quantification of this low-NDMA transformation pathway and supports risk assessment modeling for pharmaceutical contaminants in drinking water supplies.

Cross-Species Drug Metabolism Investigations: Species-Specific Reduction to Parent Compound

Ranitidine-N-oxide exhibits unique species- and strain-specific reduction to the parent drug ranitidine, occurring in Wistar rat hepatocytes but not in random hooded rat or dog hepatocytes [1]. In contrast, ranitidine S-oxide undergoes no reductive conversion to ranitidine in any species tested, and desmethylranitidine shows no further metabolism [1]. This differential metabolic reversibility makes ranitidine-N-oxide a valuable probe for studying inter-species variation in FMO/reductase enzyme systems, requiring pure reference material for in vitro hepatocyte incubation studies and metabolite identification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ranitidine-N-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.